N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 2-ethyl-6-methylphenyl group (CAS: 1105223-93-5) . Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.5 g/mol, and it contains one H-bond donor and four H-bond acceptors .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-16-7-5-6-15(2)21(16)26-20(28)12-27-14-25-22-19(13-31-23(22)24(27)29)17-8-10-18(30-3)11-9-17/h5-11,13-14H,4,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIJKOUNSOAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the acetamide and phenyl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar thieno-pyrimidine structures exhibit significant anticancer properties. N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide may inhibit tumor growth through various mechanisms:
Inhibition of Cell Proliferation: In vitro studies have shown that this compound can reduce the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
Mechanisms of Action:
- Induction of Apoptosis: The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest: It has been observed to halt the cell cycle at specific checkpoints, preventing further proliferation.
Case Study: Anticancer Efficacy
A peer-reviewed study evaluated the anticancer efficacy of various thieno-pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxic effects on human cancer cell lines with notable selectivity towards cancerous cells compared to normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest potential effectiveness against various bacterial strains, indicating its use as a lead compound in developing new antibiotics.
Mechanisms of Action:
- Inhibition of Bacterial Growth: The compound appears to disrupt bacterial cell wall synthesis or function.
Study on Antimicrobial Properties:
Research efforts focused on the antimicrobial activity against pathogenic bacteria revealed notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Summary of Findings
| Application | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis; reduces proliferation in cancer cell lines (e.g., MCF-7, HeLa) |
| Antimicrobial Activity | Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) |
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(1) N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (fused pyridine-thiophene-pyrimidine).
- Substituents: Phenylamino at position 2, methyl at position 7, and acetamide at position 3.
- Molecular Weight : 369.44 g/mol (C₁₈H₁₉N₅SO₂).
- Melting point (143–145°C) is lower than typical thieno-pyrimidines, suggesting reduced crystallinity .
(2) 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide ()
- Core: Thieno[3,2-d]pyrimidin-4-one.
- Substituents : 4-Fluorophenyl at position 7, 3-methoxybenzyl-linked acetamide.
- Key Differences: Fluorine substitution enhances electronegativity and metabolic stability compared to methoxy.
Substituent Modifications
(3) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core: Non-fused pyrimidin-6-one.
- Substituents : Thioether linkage to a dichlorophenyl-acetamide.
- Molecular Weight : 344.21 g/mol (C₁₃H₁₁Cl₂N₃O₂S).
- Key Differences : Simpler pyrimidine core lacks thiophene fusion, reducing aromatic surface area. Dichlorophenyl enhances electron-withdrawing effects, lowering solubility (melting point: 230°C) .
(4) N-(3-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide ()
- Core: Thieno[2,3-d]pyrimidine (isomeric to the target).
- Substituents : 4-Methoxyphenyl at position 5, ether-linked phenylacetamide.
- Molecular Weight : 392.0 g/mol.
- Key Differences : Positional isomerism (position 5 vs. 7) alters spatial orientation. The ether linkage may reduce metabolic stability compared to direct acetamide bonds .
Functional Group Variations
(5) 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Core: Thieno[3,2-d]pyrimidin-4-one with a dihydrothiophene ring.
- Substituents : 4-Methylphenyl at position 3, sulfanyl-acetamide linked to trifluoromethoxyphenyl.
- Key Differences : The sulfanyl group and trifluoromethoxy substituent introduce strong electron-withdrawing effects, enhancing lipophilicity but possibly reducing aqueous solubility .
Comparative Analysis of Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Electron Effects : Methoxy (target) vs. fluoro () or trifluoromethoxy () substituents modulate electron density and binding interactions.
- Lipophilicity : Ethyl/methyl groups (target) increase logP compared to dichlorophenyl () or benzyl ().
- Synthetic Complexity : Fused cores () require multi-step syntheses, while simpler pyrimidines () are more accessible.
Research Implications
- Biological Activity: Thieno-pyrimidines are often kinase inhibitors; substituent variations (e.g., 4-MeOPh in the target) may optimize selectivity for specific enzymes.
- Drug-Likeness : The target’s molecular weight (~403 g/mol) aligns with Lipinski’s rules, but higher lipophilicity may necessitate formulation adjustments.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant biological activities.
Chemical Structure and Properties
The compound's structure can be elucidated as follows:
- Chemical Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : Approximately 270.37 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. A study published in MDPI indicated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
- Mechanism of Action :
- VEGFR-2 and AKT Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), which are crucial for tumor growth and metastasis. In vitro studies reported IC₅₀ values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT inhibition .
- Induction of Apoptosis : The compound induces apoptosis in liver carcinoma cells by triggering caspase activation and causing S phase cell cycle arrest .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine moiety has also been associated with antimicrobial properties. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity.
- Activity Spectrum :
Case Studies
Several case studies have been documented showcasing the biological efficacy of similar thieno[3,2-d]pyrimidine derivatives:
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 270.37 g/mol |
| Anticancer IC₅₀ (VEGFR-2) | 0.075 μM |
| Anticancer IC₅₀ (AKT) | 4.60 μM |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Induction of Apoptosis | Yes |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thienopyrimidinone intermediates and subsequent coupling with acetamide derivatives. Key steps include:
- Thienopyrimidinone Core Formation : Reacting 4-methoxyphenyl-substituted thiophene precursors with urea or thiourea under reflux in ethanol/acetic acid (1:1) to form the pyrimidinone ring .
- Acetamide Coupling : Using coupling agents like EDC/HOBt in DMF at 0–5°C to minimize side reactions. Yield optimization requires strict control of temperature (monitored via ice baths) and stoichiometric ratios (1.2:1 acetamide to core) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol achieves >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Identify the 4-oxo proton at δ 10.2–10.5 ppm and methoxyphenyl protons (δ 3.8 ppm, singlet). Acetamide NH appears as a broad peak at δ 8.3–8.5 ppm .
- 13C NMR : Confirm the thienopyrimidinone carbonyl at δ 170–175 ppm and acetamide carbonyl at δ 165–168 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) with <2 ppm error. Fragmentation patterns (e.g., loss of methoxyphenyl group) validate structural integrity .
- IR Spectroscopy : Detect C=O stretches (1650–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via Annexin V/PI staining .
- Enzyme Inhibition : Screen against kinases (e.g., CDK2/CDK4) using fluorescence-based ADP-Glo™ assays. Compare inhibition curves with staurosporine .
Advanced Research Questions
Q. How does the substitution pattern on the thieno[3,2-d]pyrimidinone core influence biological activity, and what strategies optimize target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents. For example, 4-nitrophenyl analogs show 3× higher kinase inhibition due to enhanced π-π stacking .
- Docking Studies : Use AutoDock Vina to model interactions with CDK2 (PDB: 1HCL). Prioritize substituents that form hydrogen bonds with Glu81 and hydrophobic interactions with the ATP-binding pocket .
Q. What experimental designs resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodents (plasma sampling via LC-MS/MS). Poor oral absorption may explain discrepancies; consider nanoformulation (e.g., PLGA nanoparticles) to enhance solubility .
- Metabolite Identification : Incubate with liver microsomes and identify Phase I/II metabolites. Modify labile groups (e.g., methoxy to trifluoromethoxy) to block oxidative demethylation .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 μM, 1 hr), lyse, and heat at 55°C for 3 min. Centrifuge and quantify soluble target (e.g., CDK2) via Western blot. A rightward shift in melting curves confirms binding .
- Photoaffinity Labeling : Synthesize a probe with a diazirine tag. Irradiate cells with UV (365 nm), then pull down labeled proteins for MS identification .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Four-Parameter Logistic (4PL) Model : Fit data using GraphPad Prism. Address outliers via Grubbs’ test (α=0.05) and repeat assays in triplicate.
- Hierarchical Clustering : Group biological replicates to identify batch effects (e.g., plate-to-plate variation) .
Q. How can computational tools guide the optimization of metabolic stability without sacrificing potency?
- Methodological Answer :
- QSAR Models : Train on datasets of thienopyrimidine analogs using Volsurf+ descriptors. Prioritize compounds with high polar surface area (>90 Ų) for reduced CYP3A4 metabolism .
- MD Simulations : Simulate liver microsome environments (GROMACS) to predict demethylation sites. Introduce steric hindrance (e.g., ortho-methyl groups) to protect methoxy substituents .
Comparative Analysis
Q. How does this compound compare structurally and functionally to analogs like N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide?
- Methodological Answer :
- Structural Comparison : Use overlay analysis (PyMOL) to compare core conformations. The 4-methoxyphenyl group in the target compound enhances solubility vs. acetylphenyl in analogs, but reduces logP by 0.5 units .
- Functional Comparison : Test both compounds in parallel kinase panels (Eurofins). The target compound shows 2× selectivity for CDK4 over CDK2, whereas oxadiazole-containing analogs exhibit broader inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
